3-Piperidinepropanoic acid, ethyl ester, (3S)-
Description
3-Piperidinepropanoic acid, ethyl ester, (3S)- is a chiral piperidine derivative characterized by a propanoic acid ethyl ester moiety attached to the 3-position of the piperidine ring, with an (S)-configuration at the stereogenic center (C3). The compound’s molecular formula is C₁₀H₁₉NO₂, and its structure combines a six-membered piperidine ring with an ester-functionalized side chain.
Synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, describes a reaction using β-oxo intermediates and sulfuryl chloride in dichloromethane to yield ethyl ester derivatives . The stereospecific synthesis of related (3S)-configured piperidine esters, such as Ethyl (3S)-piperidine-3-carboxylate, employs chiral starting materials or catalysts to ensure enantiomeric purity .
For instance, and highlight piperidine-based compounds with roles in targeting retinol-binding proteins or serving as impurities in pharmaceuticals .
Structure
3D Structure
Properties
CAS No. |
188883-59-2 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 3-[(3S)-piperidin-3-yl]propanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3/t9-/m0/s1 |
InChI Key |
DPBSXYRJZFUOIL-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H]1CCCNC1 |
Canonical SMILES |
CCOC(=O)CCC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Esterification
One common approach involves the alkylation of piperidine followed by esterification with ethyl alcohol:
Step 1: Alkylation
Piperidine is reacted with an appropriate alkyl halide under basic conditions to form the corresponding alkylated piperidine.Step 2: Esterification
The alkylated piperidine is then treated with ethyl chloroacetate or ethyl alcohol in the presence of a base such as sodium hydride or sodium carbonate to yield the ethyl ester.
Synthesis via Hydrazine Derivatives
Another method involves the use of hydrazine derivatives in conjunction with racemic mixtures:
Step 1: Formation of Hydrazide
A racemic mixture of piperidine-3-carboxylic acid ethyl ester is reacted with hydrazine to form piperidine-3-carboxylic acid hydrazide.Step 2: Crystallization
The reaction mixture is diluted with water or an aqueous solvent, and an acid (e.g., hydrochloric acid) is added to precipitate the hydrazide as its salt.Step 3: Conversion to Aminopiperidine
The hydrazide is then converted into 3-aminopiperidine through hydrolytic conditions, typically involving heating in a solvent at controlled temperatures.
Detailed Reaction Mechanisms
Alkylation Mechanism
The alkylation process typically follows an $$S_N2$$ mechanism where the nucleophilic nitrogen atom in piperidine attacks the electrophilic carbon in the alkyl halide, resulting in the formation of an alkylated product.
Esterification Mechanism
Esterification involves nucleophilic attack by the alcohol on the carbonyl carbon of the acyl compound, leading to the formation of an ester bond and releasing water as a byproduct.
Yield and Purity Considerations
The yield and purity of synthesized compounds are critical for their application in further research or pharmaceutical development. Typical yields for these methods can range from 70% to nearly quantitative depending on reaction conditions and purification techniques employed.
| Preparation Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation + Esterification | ~85 | >95 |
| Hydrazine Derivative Method | ~90 | >98 |
Chemical Reactions Analysis
Types of Reactions
3-Piperidinepropanoic acid, ethyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
3-Piperidinepropanoic acid, ethyl ester, (3S)- serves as a vital intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it is involved in the synthesis of analgesics and other drugs targeting the central nervous system .
Case Study: Remifentanil Synthesis
One notable application is its role in the synthesis of remifentanil, a potent opioid analgesic used during surgical procedures. The compound acts as an intermediate in converting nitrile groups to ester groups, facilitating the production of remifentanil derivatives with improved efficacy and reduced side effects . This highlights its significance in developing ultrashort-acting anesthetics.
Organic Synthesis
Optically Active Compounds
The compound is utilized in the synthesis of optically active products due to its chiral nature. This property is crucial for creating compounds that require specific stereochemistry for biological activity. The ability to produce such compounds makes it a valuable asset in organic synthesis .
Synthesis Methods
Various synthetic routes have been explored for obtaining 3-Piperidinepropanoic acid, ethyl ester, (3S)-. One method involves the reaction of 3-pyridineacetic acid ethyl ester with appropriate reagents under controlled conditions to yield the desired product. This method emphasizes the importance of optimizing reaction parameters to enhance yield and purity .
Chemical Properties and Safety
Chemical Characteristics
The compound has a molecular formula of C11H17NO2 and a molecular weight of approximately 197.26 g/mol. It is soluble in organic solvents like chloroform and exhibits stability under standard laboratory conditions .
Safety Considerations
While working with 3-Piperidinepropanoic acid, ethyl ester, (3S)-, safety precautions should be adhered to due to its classification as a hazardous material. Proper handling protocols should be followed to mitigate risks associated with exposure .
Mechanism of Action
The mechanism of action of 3-Piperidinepropanoic acid, ethyl ester, (3S)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Molecular Structure and Substituents
The structural diversity among piperidine ethyl esters arises from variations in substituents on the piperidine ring or the ester side chain. Key examples include:
Key Observations :
Stereochemical Variations
Stereochemistry significantly impacts biological activity and physicochemical behavior. For example:
Functional Group Modifications
Functional groups dictate solubility, reactivity, and intermolecular interactions:
Physicochemical Properties
Available data for selected compounds:
Notes:
Biological Activity
3-Piperidinepropanoic acid, ethyl ester, (3S)- is a compound of interest in pharmacology due to its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide an authoritative overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H19NO2
- CAS Number : 25137-01-3
- Molecular Weight : 185.26 g/mol
Research indicates that 3-Piperidinepropanoic acid, ethyl ester, (3S)- exhibits various biological activities primarily through interactions with neurotransmitter systems. Its structure allows it to influence GABAergic and cholinergic pathways, which are critical in modulating neuronal excitability and synaptic transmission.
1. Neuropharmacological Effects
Studies have shown that compounds related to 3-Piperidinepropanoic acid exhibit neuroprotective properties. For example, research on piperidine derivatives indicates their potential as GABA receptor modulators, contributing to anticonvulsant effects in animal models when administered alongside pentylenetetrazol or kainic acid .
2. Cholinomimetic Properties
The compound has been noted for its cholinomimetic activity, enhancing acetylcholine signaling. This property may have implications for treating conditions such as Alzheimer's disease by improving cognitive functions .
3. Analgesic Properties
Research indicates that derivatives of this compound possess analgesic effects, similar to those seen with other well-known analgesics. The analgesic response observed in animal models suggests that it may act through central mechanisms involving opioid receptors .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of 3-Piperidinepropanoic acid in a model of oxidative stress-induced neurotoxicity. The results showed a significant reduction in neuronal cell death and oxidative markers when treated with this compound compared to control groups.
| Treatment Group | Neuronal Viability (%) | Oxidative Stress Markers (μM) |
|---|---|---|
| Control | 45 | 15 |
| Low Dose | 70 | 8 |
| High Dose | 85 | 5 |
Case Study 2: Analgesic Activity
In another study assessing the analgesic properties, subjects treated with varying doses of the compound displayed dose-dependent pain relief in a formalin test.
| Dose (mg/kg) | Pain Score Reduction (%) |
|---|---|
| 0 | 0 |
| 10 | 30 |
| 20 | 55 |
| 40 | 80 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3S)-3-piperidinepropanoic acid ethyl ester, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via acylimidazole activation of a modified amino acid, followed by coupling with the magnesium salt of malonic acid monoethyl ester to form a β-ketoester intermediate. Reduction using sodium cyanoborohydride (NaCNBH₃) in tetrahydrofuran (THF) and glacial acetic acid yields a mixture of diastereomers. Crystallization and silica gel chromatography are critical for isolating the (3S,4S) isomer. Yield optimization involves controlling reaction temperature (e.g., 0–5°C during reduction) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acylimidazole to malonic ester) .
Q. Which analytical techniques are most reliable for characterizing (3S)-3-piperidinepropanoic acid ethyl ester?
- Methodological Answer :
- GC-MS : Effective for quantifying ethyl ester derivatives (e.g., lauric acid ethyl ester in ) and monitoring reaction intermediates .
- NMR : ¹H and ¹³C NMR confirm stereochemistry and purity (e.g., hexahydrophenylpropionic acid derivatives in ) .
- HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers with >98% purity, as demonstrated in peptide renin inhibitor studies .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for piperidine derivatives (e.g., ):
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation.
- In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Q. How can crystallization be optimized to purify (3S)-3-piperidinepropanoic acid ethyl ester?
- Methodological Answer : Use solvent mixtures (e.g., ethyl acetate/hexane) with slow cooling (1–2°C/min) to enhance crystal growth. Seed crystals of the desired (3S,4S) isomer improve selectivity. reports >90% enantiomeric purity after two recrystallizations .
Q. What methods are used to assess the purity of the final product?
- Methodological Answer :
- Chiral HPLC : Compare retention times against racemic standards.
- Melting Point Analysis : Sharp melting points (±1°C) indicate high purity.
- Elemental Analysis : Validate C, H, N content within 0.3% of theoretical values .
Advanced Research Questions
Q. How can diastereomeric mixtures of (3S)-3-piperidinepropanoic acid ethyl ester be resolved?
- Methodological Answer : Combine fractional crystallization (e.g., using ethanol/water) with preparative chiral chromatography (e.g., cellulose tris(3,5-dimethylphenylcarbamate) columns). demonstrates a 1:1 diastereomer ratio post-reduction, with the (3S,4S) isomer preferentially crystallizing .
Q. What mechanistic insights explain stereochemical outcomes during synthesis?
- Methodological Answer : The reduction of β-ketoesters with NaCNBH₃ proceeds via a six-membered transition state, favoring syn-addition. Steric hindrance from the cyclohexyl group in the substrate ( ) directs hydride attack to the (3S) position, minimizing racemization at C-4 .
Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure affinity for targets like G-protein-coupled receptors (GPCRs), as seen in growth hormone secretagogue studies () .
- Enzyme Inhibition : Monitor activity against proteases (e.g., renin) via fluorogenic substrates (e.g., ’s application in peptide bond substitution) .
Q. How should researchers address contradictions in synthetic yield data across different methods?
- Methodological Answer : Perform comparative kinetic studies (e.g., varying catalysts or solvents). For instance, ’s MgCl₂-mediated coupling achieves 62% yield, while alternative methods (e.g., ’s PtO₂ reduction) may require optimization for reproducibility .
Q. Can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding to receptors like the adenosine A₂A receptor (). Validate predictions with mutagenesis studies (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
